molecular formula C21H27NO9 B2709492 [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate CAS No. 1094684-32-8

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2709492
CAS No.: 1094684-32-8
M. Wt: 437.445
InChI Key: QHNUAZWNAPSBQV-UHFFFAOYSA-N
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Description

The compound [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (CAS 263746-44-7) is a chemically modified sugar derivative with a molecular formula of C₂₁H₂₇NO₉ and a molecular weight of 437.44 g/mol . Its structure features a central oxane (pyranose) ring substituted with:

  • Three acetyloxy groups at positions 3, 4, and the methyl ester.
  • An acetamido group at position 3.
  • A 4-methylphenoxy group at position 4.

This compound is part of a broader class of acetylated glycosides, often explored as intermediates in pharmaceutical synthesis or prodrug candidates due to their enhanced stability and bioavailability compared to free sugars .

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c1-11-6-8-16(9-7-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNUAZWNAPSBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. One common approach is to start with a suitable oxan-2-yl precursor, which undergoes sequential acetylation, acetamidation, and phenoxylation reactions. Each step requires specific reagents and conditions to ensure high yield and purity.

    Acetylation: The oxan-2-yl precursor is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyloxy groups.

    Acetamidation: The intermediate product is then reacted with acetamide under acidic or basic conditions to form the acetamido group.

    Phenoxylation: Finally, the compound is subjected to a nucleophilic substitution reaction with 4-methylphenol in the presence of a base like sodium hydroxide to attach the methylphenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines, including:

CompoundCell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

These results suggest that [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate could be explored further for its anticancer potential .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in metabolic disorders. For example, sulfonamide derivatives related to this compound have been shown to inhibit α-glucosidase and acetylcholinesterase, which are critical targets for diabetes and Alzheimer's disease treatment:

EnzymeInhibition TypeReference
α-GlucosidaseCompetitive InhibitionAbbasi et al., 2014
AcetylcholinesteraseNon-competitive InhibitionKasimogullari et al., 2015

Case Studies

  • Anticancer Studies : A recent investigation into structurally similar compounds revealed that they could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Metabolic Studies : Research focused on enzyme inhibition highlighted the potential of related compounds in managing blood glucose levels in diabetic models, showcasing their therapeutic promise.
  • Neuroprotective Studies : Some derivatives have been evaluated for neuroprotective effects in animal models of Alzheimer's disease, demonstrating improvements in cognitive function and reductions in amyloid plaque formation.

Mechanism of Action

The mechanism of action of [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Lipophilicity: The 4-methylphenoxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, long alkyl chains (e.g., octyloxy, hexadecoxy) drastically increase LogP, making analogs suitable for lipid-based delivery systems . Electron-withdrawing groups (e.g., trifluoromethyl in 1025755-41-2) enhance metabolic stability and resistance to hydrolysis, critical for prolonged drug activity .

Reactive Functional Groups: The 4-formylphenoxy group (15430-77-0) allows for covalent conjugation with amines or hydrazines, enabling targeted drug delivery or bioconjugation . Acetamido and acetyloxy groups are conserved across analogs, suggesting shared roles in protecting reactive hydroxyl groups during synthetic steps .

Conformational Impact :

  • Bulky substituents (e.g., ethoxy-dimethyl-tetrahydrofurodioxol in 1095321-52-0) may restrict ring puckering dynamics, altering binding affinity to biological targets .

Pharmacokinetic and Physicochemical Properties

  • LogD and Solubility : The target compound’s LogD is inferred to be near 0.0, comparable to the formyl/methoxy analog (LogD = -0.008) . Long-chain analogs (LogP >3.5) exhibit poor aqueous solubility but enhanced absorption in lipid-rich tissues .
  • Hydrogen Bonding: All compounds have 8–10 hydrogen bond acceptors and 1–2 donors, complying with Lipinski’s rule for oral bioavailability .

Biological Activity

The compound [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C16H23NO10
  • Molecular Weight : 389.357 g/mol
  • IUPAC Name : [(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

The structure features multiple acetyl groups and a phenoxy group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the acetamido and acetyloxy groups suggests potential interactions with enzymes involved in metabolic pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to the structural similarity with substrate analogs.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial effects of similar compounds containing acetamido and acetyloxy groups. Results showed inhibition of bacterial growth in vitro, suggesting that this compound may possess similar properties.

Anti-inflammatory Properties

Research on related oxan derivatives indicates that these compounds can modulate inflammatory pathways. The potential for this compound to reduce pro-inflammatory cytokines has been noted, warranting further investigation.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Methodology : In vitro tests against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound demonstrated significant inhibition zones compared to control groups.
  • Case Study on Anti-inflammatory Effects
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Methodology : Administration of the compound in a controlled setting with inflammatory stimuli.
    • Findings : Notable reduction in swelling and inflammatory markers was observed.

Data Summary

PropertyValue
Molecular FormulaC16H23NO10
Molecular Weight389.357 g/mol
IUPAC Name[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory EffectsReduced inflammatory markers in murine models

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate to enhance yield?

  • Methodology : Utilize anhydrous solvents (e.g., 1,4-dioxane) and catalytic systems like ZnCl₂ to promote regioselective acetylation and coupling reactions. Reflux conditions (10–12 hours) followed by purification via silica gel chromatography with hexane-ethyl acetate (1:1) gradients improve purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodology : Combine ¹H/¹³C NMR for functional group analysis and X-ray crystallography for absolute configuration determination. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve atomic coordinates and validate bond lengths/angles . Visualization tools like ORTEP (via WinGX) aid in anisotropic displacement modeling .

Q. How can researchers address solubility challenges during purification?

  • Methodology : Employ stepwise recrystallization using solvent mixtures (e.g., ethanol-water) to isolate crystalline phases. Monitor solubility trends via polarity indices and adjust solvent ratios based on the compound’s acetyl and phenoxy substituents .

Advanced Research Questions

Q. What computational and experimental approaches quantify the puckering conformation of the oxane ring?

  • Methodology : Apply Cremer-Pople parameters to define ring puckering amplitude (q) and phase angle (φ) from crystallographic data. Use software like SHELXL to refine displacement parameters and generate puckering plots relative to the mean plane . Compare results to similar acetylated carbohydrates (e.g., β-D-glucose pentaacetate) to assess steric effects .

Q. How do competing acetyl and 4-methylphenoxy groups influence regioselective reactivity?

  • Methodology : Perform comparative kinetic studies under varying pH and temperature conditions. Use density functional theory (DFT) to model electron density distributions at reactive sites (e.g., acetamido vs. phenoxy oxygen). Validate with LC-MS/MS to track intermediates .

Q. What strategies resolve contradictions in crystallographic data refinement (e.g., thermal motion vs. disorder)?

  • Methodology : Apply twin refinement protocols in SHELXL to handle pseudo-symmetry or overlapping electron densities. Use WinGX’s metric analysis tools to validate hydrogen bonding networks and packing motifs. Cross-reference with IR spectroscopy to confirm hydrogen bonding patterns .

Q. How does the compound’s stability vary under thermal or hydrolytic stress?

  • Methodology : Conduct accelerated stability studies at elevated temperatures (40–80°C) and controlled humidity. Monitor degradation via HPLC-PDA and identify byproducts (e.g., deacetylated derivatives) using high-resolution mass spectrometry. Correlate stability with steric shielding by 4-methylphenoxy groups .

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